molecular formula C11H10BrNO5 B13209316 (1S,3s)-1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid

(1S,3s)-1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13209316
M. Wt: 316.10 g/mol
InChI Key: YCXGKTQDNIKTNP-UHFFFAOYSA-N
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Description

(1S,3s)-1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure, substituted with a bromo-nitrophenyl group and a hydroxycarboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.

    Introduction of the Bromo-Nitrophenyl Group: This step involves the bromination of a nitrophenyl precursor, followed by its attachment to the cyclobutane ring through a nucleophilic substitution reaction.

    Hydroxylation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,3s)-1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3s)-1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromo groups can play a crucial role in its reactivity and interaction with biological molecules, potentially leading to the formation of reactive intermediates that exert their effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3s)-1-(2-chloro-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a chloro group instead of a bromo group.

    (1S,3s)-1-(2-bromo-4-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(1S,3s)-1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the combination of its bromo and nitro substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H10BrNO5

Molecular Weight

316.10 g/mol

IUPAC Name

1-(2-bromo-4-nitrophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10BrNO5/c12-9-3-6(13(17)18)1-2-8(9)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16)

InChI Key

YCXGKTQDNIKTNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=C(C=C2)[N+](=O)[O-])Br)C(=O)O)O

Origin of Product

United States

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